Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

Catalog No.
S1768371
CAS No.
160067-63-0
M.F
C32H36N2O13
M. Wt
656.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

CAS Number

160067-63-0

Product Name

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

IUPAC Name

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C32H36N2O13

Molecular Weight

656.6 g/mol

InChI

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1

InChI Key

ORICVOOXZDVFIP-ILRBKQRBSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Synonyms

160067-63-0;FMOC-L-SER(AC3GLCNAC)-OH;FmocSer(Ac3-|A-D-GlcNAc)-OH;O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-N-alpha-(fluoren-9-yl-methoxycarbonyl)-L-serine;Fmoc-Ser(beta-D-GlcNAc(Ac)3)-OH;ZINC77269654;AB10889;FT-0661013;W-201452;2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl-Fmocserine;2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSYL-FMOCSERINE;O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-N-Fmoc-L-serine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-glucopyranosyl]-L-serine;O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-N-(fluoren-9-yl-methoxycarbonyl)-L-serine;O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-B-D-GLUCOPYRANOSYL)-N-A-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE;O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-BETA-D-GLUCOPYRANOSYL)-N-A-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE;O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-BETA-D-GLUCOPYRANOSYL)-N-ALPHA-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE;O-[3-O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Glycopeptide Synthesis:

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-serine, is a building block used in the solid-phase synthesis of glycopeptides. Glycopeptides are molecules that combine peptides (chains of amino acids) with carbohydrates (sugars). They play important roles in various biological processes, including cell-cell signaling, immune recognition, and protein folding .

The Fmoc group in Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH serves as a protecting group for the amino group of the serine residue during peptide chain assembly. The |A-D-GlcNAc(Ac)3) moiety represents a selectively protected N-acetylglucosamine (GlcNAc) sugar unit, which is a common component of glycans (carbohydrate chains) found in glycopeptides. The three acetyl (Ac) groups on the GlcNAc unit protect the hydroxyl groups, allowing for controlled attachment to the peptide chain at a specific position .

By incorporating Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH into a synthetic scheme, researchers can precisely control the structure and functionality of the resulting glycopeptide. This allows for the study of the specific roles of glycans in various biological contexts.

Drug Discovery and Development:

Glycopeptides have emerged as promising candidates for therapeutic development due to their unique properties and potential for targeting specific biological processes. Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH can be employed in the synthesis of glycopeptide-based drugs with potential applications in various therapeutic areas, including:

  • Cancer therapy: Glycopeptides can target specific glycans expressed on cancer cells, potentially leading to the development of novel anti-cancer drugs .
  • Antimicrobial agents: Glycopeptides can exhibit antimicrobial activity by targeting bacterial cell walls or interfering with essential bacterial processes .
  • Immunomodulators: Glycopeptides can modulate the immune system, offering potential for the treatment of autoimmune diseases and allergies .

The ability to synthesize well-defined glycopeptides using Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH facilitates the investigation of their therapeutic potential and paves the way for the development of novel glycopeptide-based drugs.

Fundamental Glycoscience Research:

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH also finds application in fundamental glycoscience research, which aims to understand the structure, function, and biosynthesis of glycans. By using this building block in the synthesis of model glycopeptides, researchers can:

  • Study the interactions between glycans and proteins, which are crucial for various biological processes .
  • Investigate the role of specific glycan modifications (such as acetylation) in glycopeptide function.
  • Develop new methods for glycopeptide analysis and characterization.

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH is a glycosylated amino acid derivative that features a phenylmethoxycarbonyl (Fmoc) protecting group on the serine residue and a triacetylated N-acetylglucosamine (GlcNAc) moiety. This compound is notable for its role in peptide synthesis and its potential biological applications, particularly in the field of glycoprotein research. The presence of the GlcNAc group can influence protein folding, stability, and interactions, making this compound valuable for studying glycosylation effects in biological systems.

The synthesis of Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH involves several key reactions:

  • Solid-Phase Peptide Synthesis: The compound is typically synthesized using solid-phase peptide synthesis techniques, where the Fmoc group is used to protect the amino group of serine during chain assembly.
  • Coupling Reactions: The GlcNAc moiety is introduced through coupling reactions with appropriate reagents, such as 1-Hydroxybenzotriazole and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in a solvent like N-Methylpyrrolidone.
  • Deprotection: After synthesis, the acetyl protecting groups on the GlcNAc can be removed using hydrazine hydrate or methanolic ammonia to yield the final product .

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH exhibits significant biological activity due to its glycosylated structure. Glycosylation can modulate protein interactions and stability, influencing processes such as:

  • Cell Signaling: The glycan moiety can affect receptor binding and signal transduction pathways.
  • Protein Stability: Glycosylation often enhances the thermal stability of proteins and protects them from proteolytic degradation.
  • Immune Response Modulation: Glycoproteins play crucial roles in immune recognition, and this compound may influence immune responses through its glycan structure .

The synthesis methods for Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH typically involve:

  • Fmoc Solid-Phase Peptide Synthesis: This approach allows for the sequential addition of amino acids while maintaining the Fmoc protecting group until the final stages.
  • Glycosylation Techniques: The introduction of the GlcNAc moiety can be achieved through various glycosylation strategies, including:
    • Direct Glycosylation: Using activated sugar donors.
    • Click Chemistry: Employing azide-alkyne cycloaddition for more complex structures .

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH has several applications:

  • Peptide Synthesis: It is used in synthesizing glycopeptides for studying glycosylation effects on protein function.
  • Drug Development: The compound may serve as a building block in developing therapeutics targeting glycoprotein interactions.
  • Biomarker Discovery: Its use in research could aid in identifying glycosylation patterns associated with diseases .

Research into Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH has revealed its interactions with various proteins and receptors:

  • Protein Binding Studies: It has been shown to interact with specific proteins involved in cell signaling pathways, influencing their activity.
  • Glycan-Mediated Interactions: The GlcNAc moiety facilitates interactions with lectins and other carbohydrate-binding proteins, which are crucial for cellular recognition processes .

Several compounds share structural similarities with Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH, including:

Compound NameStructure HighlightsUnique Features
Fmoc-L-Thr(GlcNAc(Ac)3)-OHThreonine instead of SerineMay exhibit different interaction profiles
Fmoc-L-Ala(GlcNAc(Ac)3)-OHAlanine instead of SerineSimpler structure potentially affecting binding
Fmoc-L-Ser(β-D-GalNAc(Ac)3)-OHGalactose instead of GlucoseDifferent biological activity due to sugar type

These compounds differ primarily in their amino acid backbone or sugar moiety, which can significantly impact their biological functions and interactions.

XLogP3

1.6

Dates

Modify: 2023-08-15

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